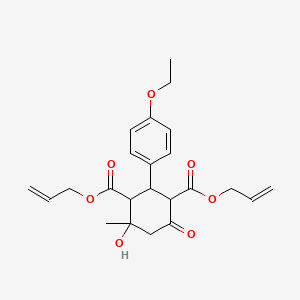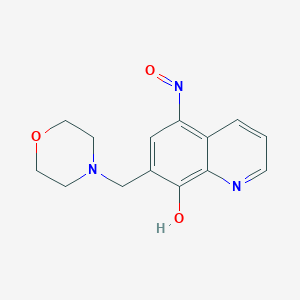![molecular formula C24H19N3O3 B15024233 4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B15024233.png)
4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE is a complex organic compound characterized by its unique triazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves the acetylation of the phenyl group to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the triazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes. Additionally, the compound can interfere with cellular pathways by binding to DNA or proteins, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
Uniqueness
4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1-PHENYL-1H-1,2,4-TRIAZOL-3-YL]ETHENYL]PHENYL ACETATE is unique due to its specific triazole structure, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C24H19N3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[4-[(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1,2,4-triazol-3-yl]ethenyl]phenyl] acetate |
InChI |
InChI=1S/C24H19N3O3/c1-17(28)30-20-14-11-18(12-15-20)13-16-23-25-24(21-9-5-6-10-22(21)29)27(26-23)19-7-3-2-4-8-19/h2-16,29H,1H3/b16-13+ |
Clave InChI |
QOXNAJZYVSCGHT-DTQAZKPQSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B15024150.png)
![Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15024155.png)
![1-(4-Ethoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024159.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B15024167.png)

![7-(2-chlorobenzyl)-8-[(4-hydroxybutan-2-yl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15024177.png)
![N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15024178.png)
![N-(prop-2-en-1-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15024184.png)
![cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15024190.png)
![4-benzyl-3,5,7-trimethyl-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B15024198.png)

![methyl 4-{[(4-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15024215.png)
![3-(6-methylimidazo[1,2-a]pyridin-2-yl)-N,N-dipropylbenzenesulfonamide](/img/structure/B15024221.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B15024237.png)
